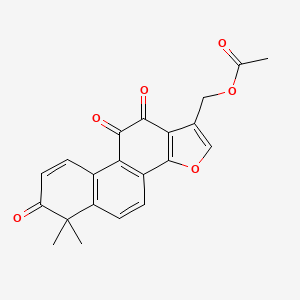
Malt1-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Malt1-IN-3 is a small molecule inhibitor specifically designed to target mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 is a paracaspase protein that plays a crucial role in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This pathway is essential for immune responses and inflammation. This compound has shown promise in preclinical studies as a potential therapeutic agent for various types of lymphomas and other cancers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Malt1-IN-3 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functionalization: Introduction of various functional groups to enhance the binding affinity and specificity of the inhibitor towards MALT1.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale purification methods such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Malt1-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions can be employed to introduce or replace functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and therapeutic potential.
Applications De Recherche Scientifique
Malt1-IN-3 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of MALT1 inhibitors.
Biology: Helps in understanding the role of MALT1 in immune cell signaling and function.
Medicine: Potential therapeutic agent for treating lymphomas and other cancers by inhibiting MALT1 activity.
Industry: Can be used in the development of new drugs targeting MALT1 and related pathways.
Mécanisme D'action
Malt1-IN-3 exerts its effects by specifically inhibiting the protease activity of MALT1. This inhibition prevents the cleavage of MALT1 substrates, thereby blocking the activation of the NF-κB signaling pathway. The inhibition of this pathway leads to reduced proliferation and survival of cancer cells, making this compound a promising therapeutic agent for cancers that rely on MALT1 activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Mepazine: Another MALT1 inhibitor that binds to an allosteric site on MALT1.
Thioridazine: A phenothiazine compound used as a MALT1 tool compound in vitro and in vivo.
Uniqueness
Malt1-IN-3 is unique due to its high specificity and potency in inhibiting MALT1. Unlike other inhibitors, this compound has shown significant efficacy in preclinical models of lymphoma, making it a promising candidate for further development.
Propriétés
Formule moléculaire |
C21H19F3N8O2 |
|---|---|
Poids moléculaire |
472.4 g/mol |
Nom IUPAC |
1-[5-cyano-4-[(S)-cyclopropyl(methoxy)methyl]-6-methylpyridin-3-yl]-3-[6-(triazol-2-yl)-5-(trifluoromethyl)pyridin-3-yl]urea |
InChI |
InChI=1S/C21H19F3N8O2/c1-11-14(8-25)17(18(34-2)12-3-4-12)16(10-26-11)31-20(33)30-13-7-15(21(22,23)24)19(27-9-13)32-28-5-6-29-32/h5-7,9-10,12,18H,3-4H2,1-2H3,(H2,30,31,33)/t18-/m0/s1 |
Clé InChI |
DDGNZGLBMAPNGD-SFHVURJKSA-N |
SMILES isomérique |
CC1=NC=C(C(=C1C#N)[C@H](C2CC2)OC)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)C(F)(F)F |
SMILES canonique |
CC1=NC=C(C(=C1C#N)C(C2CC2)OC)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]spiro[6H-[1]benzoxepino[3,2-b]pyridine-5,1'-cyclopropane]-9-carboxylic acid](/img/structure/B12405561.png)




![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12405593.png)






